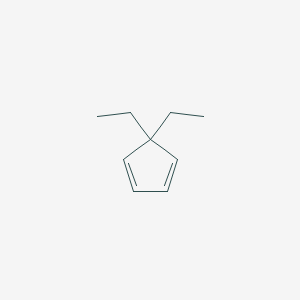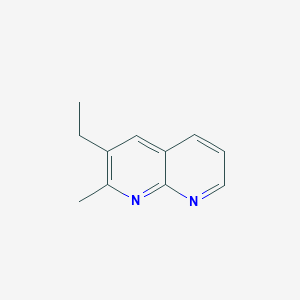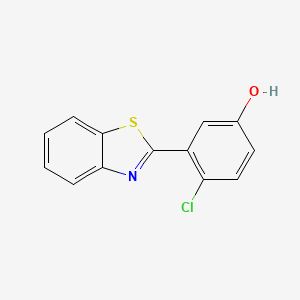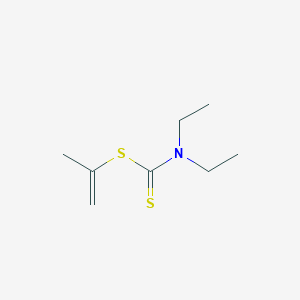
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is an organic compound characterized by the presence of chloro, nitro, and phenoxy groups attached to a phenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol typically involves multi-step reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 2-nitrophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 5-(2-Chloro-4-aminophenoxy)-2-aminophenol .
科学的研究の応用
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
- 5-(2-Chloro-4-nitrophenoxy)nicotinic acid
Uniqueness
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61148-00-3 |
|---|---|
分子式 |
C12H7ClN2O6 |
分子量 |
310.64 g/mol |
IUPAC名 |
5-(2-chloro-4-nitrophenoxy)-2-nitrophenol |
InChI |
InChI=1S/C12H7ClN2O6/c13-9-5-7(14(17)18)1-4-12(9)21-8-2-3-10(15(19)20)11(16)6-8/h1-6,16H |
InChIキー |
PBKJCJHZPIPQNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)





![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)
![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
